molecular formula C25H36O5 B010877 Luffariellin A CAS No. 108663-77-0

Luffariellin A

Cat. No. B010877
CAS RN: 108663-77-0
M. Wt: 416.5 g/mol
InChI Key: IFOBOXQQSZZOFG-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luffariellin A is a natural product that is extracted from Luffariella variabilis, a marine sponge. It is a bioactive compound that has been found to have potential therapeutic applications in various diseases. The purpose of

Scientific Research Applications

Chemical Properties and Stability

  • Luffariellin A, isolated from the sponge Luffariella variabilis, exhibits interesting chemical properties. It was found alongside other metabolites in a study that explored the chemical constituents of the sponge. This research highlighted the stability of acetylated compounds, including luffariellin A, once isolated, despite their lability in the sponge tissue (Ettinger-Epstein et al., 2007).

Bioactivity and Therapeutic Potential

  • In another study, luffariellolide, a compound structurally related to luffariellin A, was identified as a novel retinoic acid receptor agonist. This compound exhibited inhibitory effects on cancer cell growth and regulated retinoic acid receptor target genes, suggesting potential therapeutic applications in oncology (Wang et al., 2012).

Production and Yield Analysis

  • Research focusing on the Great Barrier Reef sponge Luffariella variabilis, which produces luffariellin A, revealed that the production of its major metabolites, including luffariellin A, is consistent and "hardwired" at the population level. This study provides insights into the potential for sustainable harvesting and aquaculture of this species for metabolite production (Ettinger-Epstein et al., 2007).

Synthesis and Antiproliferative Activities

  • The synthesis of luffarin I, another compound related to luffariellin A, demonstrated antiproliferative activities against human solid tumor cell lines, indicating its potential in cancer therapy. This study underlines the importance of synthetic approaches in exploring the bioactivity of natural compounds like luffariellin A (Urosa et al., 2015).

properties

CAS RN

108663-77-0

Product Name

Luffariellin A

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

2-hydroxy-3-[6-hydroxy-5-[(E)-4-methyl-6-(2-methyl-1-prop-1-en-2-ylcyclopentyl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one

InChI

InChI=1S/C25H36O5/c1-16(2)25(13-6-8-18(25)4)14-12-17(3)7-5-9-19-10-11-21(29-23(19)27)20-15-22(26)30-24(20)28/h7,10,15,18,21,23-24,27-28H,1,5-6,8-9,11-14H2,2-4H3/b17-7+

InChI Key

IFOBOXQQSZZOFG-REZTVBANSA-N

Isomeric SMILES

CC1CCCC1(CC/C(=C/CCC2=CCC(OC2O)C3=CC(=O)OC3O)/C)C(=C)C

SMILES

CC1CCCC1(CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C)C(=C)C

Canonical SMILES

CC1CCCC1(CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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